4-(2-Fluoro-5-methylbenzyl)piperidine
Description
4-(2-Fluoro-5-methylbenzyl)piperidine is a piperidine derivative featuring a 2-fluoro-5-methylbenzyl substituent at the 4-position of the piperidine ring. The fluorine atom and methyl group on the benzyl moiety are critical for modulating lipophilicity, steric effects, and electronic properties, which influence receptor binding and selectivity .
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-[(2-fluoro-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-2-3-13(14)12(8-10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 |
InChI Key |
UWESGZFEDQYCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to this compound involves nucleophilic substitution reactions between a suitably functionalized benzyl halide and piperidine. Specifically, 2-fluoro-5-methylbenzyl chloride (or bromide) is reacted with piperidine under basic conditions to yield the target compound.
Detailed Synthetic Procedure
-
- 2-Fluoro-5-methylbenzyl chloride (or bromide)
- Piperidine
-
- Solvent: Dichloromethane (CH2Cl2) or toluene
- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
- Temperature: Room temperature to mild heating (25–60 °C)
- Reaction Time: Several hours (typically 4–12 hours)
Mechanism :
The nucleophilic amine group of piperidine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion and forming the benzylpiperidine linkage.Purification :
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain high purity this compound.
Industrial Scale Considerations
- The process can be scaled up using continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.
- Use of greener solvents or solvent-free conditions is explored to reduce environmental impact.
- Purification at scale may involve crystallization or preparative chromatography depending on the desired purity and product form.
Reaction Conditions and Variations
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene | Non-polar solvents preferred for solubility |
| Base | Potassium carbonate, Sodium hydroxide | Neutralizes HCl formed, drives reaction |
| Temperature | 25–60 °C | Mild heating speeds reaction |
| Reaction Time | 4–12 hours | Monitored by TLC or NMR |
| Molar Ratio | Benzyl halide : Piperidine = 1:1.1 | Slight excess piperidine to ensure completion |
| Work-up | Extraction, washing, drying | Removal of salts and impurities |
| Purification | Recrystallization, Chromatography | To obtain analytically pure compound |
Alternative Synthetic Approaches
Reduction of Pyridine Derivatives
- Some literature reports the synthesis of fluorinated piperidines via hydrogenation of fluoropyridine precursors, followed by deprotection steps to yield substituted piperidines with high diastereoselectivity.
- This method involves catalytic hydrogenation (e.g., Pd/C catalyst) of fluoropyridine intermediates, but may suffer from partial defluorination or lower yields depending on substituents.
Use of Fluorinated Benzyl Alcohols
- Conversion of 2-fluoro-5-methylbenzyl alcohol to corresponding benzyl halides (chlorides or bromides) followed by reaction with piperidine is another route.
- The benzyl alcohol is first converted to the halide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Data Table: Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H18FN | PubChem |
| Molecular Weight | 207.29 g/mol | PubChem |
| CAS Number | 782504-69-2 | CAS Common Chemistry |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC1=C(C=C(C=C1F)CC2CCNCC2) | PubChem |
| InChI Key | QHUURGRXVHHZCF-UHFFFAOYSA-N | PubChem |
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-Fluoro-5-methylbenzyl)piperidine has a wide range of scientific research applications, including:
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Molecular Docking : The benzisoxazole group in 4-(6-fluorobenzisoxazol-3-yl)piperidine aligns optimally with the 5-HT2A receptor’s binding site, explaining its superior affinity over benzoyl analogs .
- Metabolic Stability : Piperidine rings generally offer better stability than piperazine, as seen in 5-HT7R ligands where piperidine derivatives retained activity despite reduced affinity .
Biological Activity
4-(2-Fluoro-5-methylbenzyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a fluorinated aromatic group. Its chemical structure can be represented as follows:
This structure is significant as it may influence the compound's interaction with various biological targets.
Research indicates that compounds with similar structures to this compound often act on neurotransmitter systems, including serotonin and dopamine receptors. The benzoylpiperidine fragment is recognized as a privileged structure in drug development due to its ability to modulate these receptors effectively .
Serotonin and Dopamine Receptor Interaction
- Serotonin Receptors : Compounds with piperidine structures have shown affinity for serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and psychotropic effects .
- Dopamine Receptors : Similar piperidine derivatives have been studied for their dopaminergic activity, making them potential candidates for treating neuropsychiatric disorders .
Anticancer Properties
Recent studies have demonstrated that piperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown effective inhibition of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 | |
| COV318 | 25.0 | |
| OVCAR-3 | 30.0 |
Cholinesterase Inhibition
Piperidine derivatives have also been evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. The compound showed notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential use in cognitive enhancement therapies .
Table 2: Cholinesterase Inhibition Activity
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 0.092 |
| BuChE | 0.014 |
Case Studies
- Neuropharmacological Studies : A study involving a series of piperidine derivatives indicated that modifications at the benzyl position significantly enhanced receptor binding affinity and selectivity towards serotonin receptors .
- Anticancer Research : In vitro studies demonstrated that the introduction of fluorine atoms into the aromatic ring improved the compound's potency against cancer cells by enhancing lipophilicity and receptor interaction .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Fluoro-5-methylbenzyl)piperidine, and how can yield be maximized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl halide intermediates can react with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) . Purification often involves column chromatography with gradients of n-hexane/EtOAc (e.g., 5:5 ratio) to achieve >95% purity . Yield optimization requires strict control of reaction temperature (e.g., 0–25°C), stoichiometric ratios, and inert atmospheres. HPLC (retention time ~13 min at 254 nm) and 1H-NMR are critical for validating purity and structure .
Q. How can researchers ensure accurate structural characterization of this compound derivatives?
- Methodological Answer : Use a combination of 1H/13C-NMR to confirm substituent positions and stereochemistry. For fluorinated analogs, 19F-NMR can resolve electronic environments of fluorine atoms . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% to confirm stoichiometry. Discrepancies may indicate residual solvents or byproducts, necessitating repeated recrystallization or preparative TLC .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : HPLC with UV detection (e.g., 254 nm) is standard for quantifying purity (>95% peak area). Accelerated stability studies (e.g., pH 1–7.4 buffers at 37°C) can assess hydrolytic stability. For fluorinated derivatives, monitor degradation via LC-MS to detect defluorination or ring-opening products .
Advanced Research Questions
Q. How can contradictions in elemental analysis or spectral data be resolved for novel derivatives?
- Methodological Answer : Discrepancies between calculated and observed elemental analysis (e.g., C/H/N deviations) may arise from hydrate formation or incomplete drying. Thermogravimetric analysis (TGA) can identify bound solvents. For spectral contradictions (e.g., unexpected NMR shifts), X-ray crystallography provides definitive structural confirmation . Computational tools like DFT simulations can also predict spectral patterns for comparison .
Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?
- Methodological Answer : Introduce bioisosteric replacements (e.g., replacing methyl with trifluoromethyl) to improve metabolic stability . For prodrug applications, incorporate esterase-sensitive groups (e.g., pivaloyloxy) to enable intracellular activation, as demonstrated for FdUMP prodrugs . Structure-activity relationship (SAR) studies should systematically vary substituents on the benzyl and piperidine moieties while monitoring pharmacokinetic parameters .
Q. How can researchers address data reproducibility challenges in synthesizing fluorinated piperidine analogs?
- Methodological Answer : Reproducibility issues often stem from trace moisture or oxygen in reactions. Use rigorously dried solvents (e.g., molecular sieves) and Schlenk-line techniques for air-sensitive steps . Document reaction parameters (e.g., stirring rate, cooling methods) meticulously. Collaborative validation across labs using standardized protocols (e.g., USP guidelines for buffer preparation) improves reliability .
Q. What methodologies are suitable for evaluating the ecological impact of this compound?
- Methodological Answer : Conduct in silico toxicity prediction using tools like ECOSAR to estimate aquatic toxicity. For experimental validation, use Daphnia magna acute toxicity assays (OECD 202) and soil mobility studies (OECD 106). Note that limited data exist for fluorinated piperidines, so extrapolate from structurally similar compounds (e.g., 4-(3-chlorophenyl)piperidine hydrochloride) .
Key Considerations for Experimental Design
- Fluorine-Specific Effects : The electron-withdrawing fluorine atom influences reactivity (e.g., slower hydrolysis) and bioavailability. Use 19F-NMR to track fluorine environments during derivatization .
- Ethical and Safety Compliance : Adhere to hazard codes (e.g., H300 for acute toxicity) and implement engineering controls (e.g., fume hoods) for handling intermediates like 2-chloro-4-fluoro-5-nitrobenzaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
